molecular formula C16H21NO3 B11719420 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one

6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one

Cat. No.: B11719420
M. Wt: 275.34 g/mol
InChI Key: LDPJJHARWMWUSK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with specific reagents under controlled conditions. For instance, the reaction with Mannich bases of the naphthalene series in boiling ethanol or o-xylene can yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one involves its interaction with specific molecular targets. The methoxy groups and spiro linkage play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved often relate to signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy groups and core structure but lacks the spiro linkage.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the degree of hydrogenation and absence of the spiro linkage.

Uniqueness

The presence of methoxy groups further enhances its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

6,7-dimethoxyspiro[3,4-dihydronaphthalene-2,2'-piperidine]-1-one

InChI

InChI=1S/C16H21NO3/c1-19-13-9-11-5-7-16(6-3-4-8-17-16)15(18)12(11)10-14(13)20-2/h9-10,17H,3-8H2,1-2H3

InChI Key

LDPJJHARWMWUSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3(C2=O)CCCCN3)OC

Origin of Product

United States

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